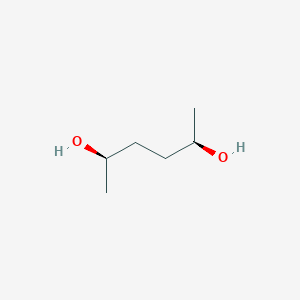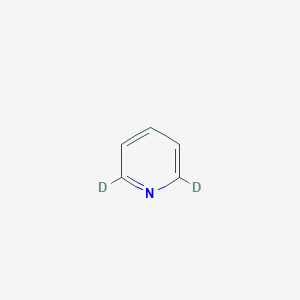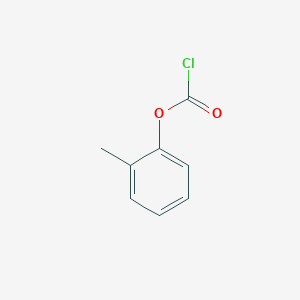
(2R,5R)-hexane-2,5-diol
Descripción general
Descripción
(2R,5R)-Hexane-2,5-diol, commonly referred to as 2,5-dihydroxyhexane, is a naturally occurring diol that is widely used in the fields of biochemistry, medicinal chemistry, and materials science. It is a versatile compound with a wide range of applications, such as synthesis of other compounds, drug delivery, and drug screening. This review will provide an overview of the synthesis of 2,5-dihydroxyhexane, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for laboratory experiments, and its potential future directions.
Aplicaciones Científicas De Investigación
Green Approach in Chemical Reaction Modeling
Das and Shu (2016) investigated the thermal degradation products of 2,5-dimethyl-2,5-di-(tert-butylperoxy) hexane, including (2R,5R)-hexane-2,5-diol, emphasizing its application in chemical reaction modeling. This study focused on identifying runaway reactions and thermal safety parameters, crucial for safer storage conditions in industrial applications (Das & Shu, 2016).
Synthesis and Structural Characterization in Chemistry
The synthesis and structural characterization of enantiopure (2R,5R)-hexane-2,5-diol derivatives have been a focal point in chemical research. Wiesauer, Kratky, and Weissensteiner (1996) synthesized a chiral analogue of 1,4-bis-(diphenylphosphino)butane from enantiomerically pure (2S,5S)-(+)-hexanediol, emphasizing its significance in molecular structure analysis (Wiesauer, Kratky, & Weissensteiner, 1996). Similarly, Otten, Fröhlich, and Haufe (1998) synthesized enantiopure (2R,5R)-(+)-2,5-dimethylthiolane by cyclization, demonstrating the importance of structural analysis in understanding the properties of such compounds (Otten, Fröhlich, & Haufe, 1998).
Application in Polymer Chemistry
Arnaud et al. (2017) explored the use of (2R,5R)-hexane-2,5-diol in polymer chemistry, particularly in synthesizing novel polyesters. They demonstrated that secondary diols like (2R,5R)-hexane-2,5-diol lead to polymers with higher glass transition temperatures, indicating its potential in developing materials with specific thermal properties (Arnaud et al., 2017).
High-Temperature Chemical Reactions
Yamaguchi, Hiyoshi, Sato, and Shirai (2011) investigated the intramolecular dehydration of chiral 2,5-hexanediol in high-temperature liquid water, enhanced by high-pressure carbon dioxide. This research highlights the compound's role in facilitating chemical reactions under specific conditions, such as high temperatures and pressures (Yamaguchi, Hiyoshi, Sato, & Shirai, 2011).
Biomolecular Interactions and Bio-Monitoring
The study of 2,5-hexanedione, a related compound, in the context of biomolecular interactions and bio-monitoring has been prominent. For instance, Mayan, Teixeira, Alves, and Azevedo (2002) evaluated urinary 2,5-hexanedione as a biomarker of n-hexane exposure, providing insight into the potential health risks associated with exposure to such compounds (Mayan, Teixeira, Alves, & Azevedo, 2002).
Mecanismo De Acción
Target of Action
It has been suggested that it may interact with enzymes involved in polyamine biosynthesis .
Mode of Action
It is suggested that it may act as an inhibitor of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis . This could potentially lead to a decrease in the concentrations of all polyamines, including spermine .
Biochemical Pathways
The compound may affect the polyamine biosynthesis pathway. Polyamines are crucial for cell growth and proliferation. By inhibiting ornithine decarboxylase, (2R,5R)-hexane-2,5-diol could potentially disrupt this pathway, leading to decreased cell proliferation .
Result of Action
The result of (2R,5R)-hexane-2,5-diol’s action could potentially be a decrease in cell proliferation due to its suggested inhibitory effect on ornithine decarboxylase and subsequent disruption of the polyamine biosynthesis pathway .
Propiedades
IUPAC Name |
(2R,5R)-hexane-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)3-4-6(2)8/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMBHFSEKCCCBW-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5R)-hexane-2,5-diol | |
CAS RN |
38484-56-9, 17299-07-9 | |
| Record name | 2,5-Hexanediol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038484569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Hexanediol, (2R,5R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017299079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,5R)-hexane-2,5-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-HEXANEDIOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE6IX95EG2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,5-HEXANEDIOL, (2R,5R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37TCZ47ZE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can (2R,5R)-2,5-Hexanediol be used to synthesize chiral ligands for metal complexes? What are the advantages of such ligands?
A1: Yes, (2R,5R)-2,5-Hexanediol can be used to synthesize chiral diamine ligands like (S,S)-bis(2,5-dimethylpyrrolidinyl)ferrocene. [] This ligand is synthesized through a reaction with diaminoferrocene and (2R,5R)-2,5-hexanediol cyclic sulfate. [] The resulting chiral diamine ligand exhibits strong electron-donating properties due to the nitrogen atoms in its structure, leading to a significant negative shift in the redox potential of the metal center upon complexation. [] Such electron-rich chiral metal complexes are of great interest in asymmetric catalysis, offering potential for highly selective synthesis of enantiomerically pure compounds.
Q2: How does the stereochemistry of (2R,5R)-2,5-Hexanediol influence its reactivity in high-temperature water?
A2: The stereochemistry of (2R,5R)-2,5-Hexanediol plays a crucial role in its intramolecular dehydration reaction in high-temperature water. [] Studies show that both (2R,5R)-(−)-2,5-hexanediol and its enantiomer (2S,5S)-(+)-2,5-hexanediol primarily undergo dehydration via an SN2 pathway under these conditions. [] This pathway leads to a high selectivity towards the formation of cis-2,5-dimethyltetrahydrofuran (cis-2,5-DMTHF) with over 85% yield. [] This stereoselectivity highlights the importance of the starting material's chirality in controlling the reaction outcome and producing the desired stereoisomer.
Q3: Can (2R,5R)-2,5-Hexanediol be used in Metal-Organic Framework (MOF) research? What specific applications are relevant?
A3: Yes, (2R,5R)-2,5-Hexanediol, along with its enantiomer (2S,5S)-2,5-hexanediol, can be used to investigate the enantioselective adsorption properties of chiral MOFs. [] For example, researchers have employed enantiopure SURMOF thin films, such as [{Zn2((+)cam)2(dabco)}n], to study the selective uptake of these enantiomers from the gas phase. [] By monitoring the adsorption using Quartz Crystal Microbalance (QCM) techniques, researchers can gain valuable insights into the chiral recognition abilities of these MOF materials. [] This has significant implications for developing highly selective separation techniques and chiral sensors based on MOF technology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[3-[3-(3-nitrophenoxy)propoxy]phenyl]acetamide](/img/structure/B101793.png)




![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)
![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
